molecular formula C22H24F3N5O B2831042 3-(1H-indol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide CAS No. 2034407-04-8

3-(1H-indol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide

Cat. No.: B2831042
CAS No.: 2034407-04-8
M. Wt: 431.463
InChI Key: DQXBWQNJFPNGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C22H24F3N5O and its molecular weight is 431.463. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

3-Amino alkylated indoles, including derivatives similar to the compound , have been studied for their corrosion inhibition properties. They show high efficiency in protecting mild steel against corrosion in acidic environments. This efficiency is attributed to the adsorption of these compounds on the steel surface, forming a protective layer. Such studies combine experimental methods with theoretical approaches like quantum chemical calculations and molecular dynamics simulations to understand the inhibition mechanism and efficiency (Verma et al., 2016).

Antimicrobial Activity

Certain derivatives of the compound, specifically 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown significant antimicrobial activity against various microbial strains, indicating their potential as effective agents in combating infections (Desai, Makwana, & Senta, 2016).

Cancer Treatment

Some indole derivatives, including those structurally related to the compound , have shown promise in cancer treatment. For instance, piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activities. These compounds have demonstrated effectiveness against various cancer cell lines, suggesting their potential use in oncology (Kumar, Kumar, Roy, & Sondhi, 2013).

Molecular Dynamics and Quantum Chemical Studies

The compound's derivatives have been the subject of extensive molecular dynamics and quantum chemical studies. These studies aim to predict the inhibition efficiencies of such compounds in various applications, including corrosion inhibition. They involve calculating parameters like binding energy and reactivity to understand how these molecules interact with different surfaces or environments (Kaya et al., 2016).

Drug Metabolism and Pharmacokinetics

Although not directly related to the compound , structurally similar compounds have been studied for their metabolism and pharmacokinetics. These studies are crucial in understanding how such compounds are processed in the body, which is vital for their potential therapeutic applications (Sharma et al., 2012).

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N5O/c1-14-27-19(22(23,24)25)12-20(28-14)30-10-8-16(9-11-30)29-21(31)7-6-15-13-26-18-5-3-2-4-17(15)18/h2-5,12-13,16,26H,6-11H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXBWQNJFPNGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CNC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.